3-Benzyl-2-methylpentan-1-amine
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Overview
Description
3-Benzyl-2-methylpentan-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a benzyl group attached to the nitrogen atom, along with a methyl group and a pentan-1-amine backbone. The presence of these groups influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methylpentan-1-amine can be achieved through several methods. One common approach is reductive amination, where a carbonyl compound (such as an aldehyde or ketone) reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) . This method is preferred due to its efficiency and ability to control the degree of alkylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Benzyl-2-methylpentan-1-amine has several applications in scientific research:
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter systems, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methylpentan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. Its benzyl group can enhance its lipophilicity, allowing it to interact with lipid membranes and potentially modulate biological pathways. The exact molecular targets and pathways depend on the specific context of its use, such as in enzymatic reactions or receptor binding studies .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group attached to the nitrogen atom.
2-Methylpentan-1-amine: Lacks the benzyl group but has a similar pentan-1-amine backbone.
N-Benzylmethylamine: Contains both a benzyl and a methyl group attached to the nitrogen atom.
Uniqueness
3-Benzyl-2-methylpentan-1-amine is unique due to the combination of its benzyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not possible with simpler amines .
Properties
IUPAC Name |
3-benzyl-2-methylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGLQIAKBCFCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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